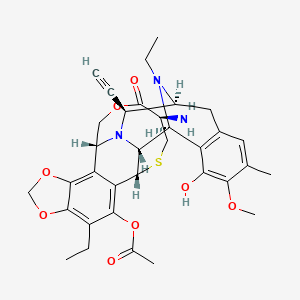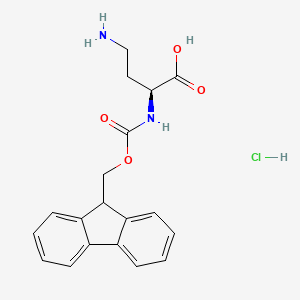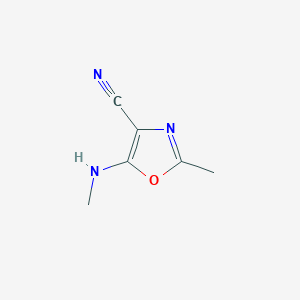
(Z)-1-acetoxy-3-bromo-1-propene
Overview
Description
(Z)-1-acetoxy-3-bromo-1-propene is an organic compound characterized by the presence of an acetoxy group and a bromine atom attached to a propene backbone. The (Z) configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1-acetoxy-3-bromo-1-propene can be synthesized through various methods. One common approach involves the bromination of (Z)-1-acetoxypropene. This reaction typically uses bromine (Br₂) in an inert solvent such as dichloromethane at low temperatures to ensure the selective addition of bromine across the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product by minimizing side reactions and optimizing reaction times.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-acetoxy-3-bromo-1-propene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form (Z)-1-acetoxypropene.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products
Substitution: Formation of (Z)-1-hydroxy-3-bromo-1-propene.
Elimination: Formation of (Z)-1-acetoxypropene.
Oxidation: Formation of (Z)-3-bromoacrylic acid.
Scientific Research Applications
Chemistry
(Z)-1-acetoxy-3-bromo-1-propene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated compounds. Its derivatives may also have potential as pharmaceutical agents, although this area requires further exploration.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-acetoxy-3-bromo-1-propene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The acetoxy group can undergo hydrolysis or oxidation, leading to various reaction pathways. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar Compounds
(E)-1-acetoxy-3-bromo-1-propene: The (E) isomer has different spatial arrangement, affecting its reactivity.
(Z)-1-acetoxy-3-chloro-1-propene: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
(Z)-1-acetoxy-3-iodo-1-propene: Iodine as the halogen, which is more reactive than bromine.
Uniqueness
(Z)-1-acetoxy-3-bromo-1-propene is unique due to its specific (Z) configuration and the presence of both acetoxy and bromo groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[(Z)-3-bromoprop-1-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3/b4-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZBCGMCATWNR-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C\CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[3-(Benzyloxy)propoxy]-1-propanol](/img/structure/B3263103.png)
![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3263107.png)





